

# An In-depth Technical Guide to the Chemical and Physical Properties of Thiocyanogen

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Thiocyanogen

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## Introduction

**Thiocyanogen**,  $(\text{SCN})_2$ , is a fascinating and highly reactive pseudohalogen with chemical properties intermediate between those of bromine and iodine.[1][2] Its discovery and isolation have been subjects of scientific inquiry for over a century, with its inherent instability presenting significant challenges. This technical guide provides a comprehensive overview of the core chemical and physical properties of **thiocyanogen**, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in biological systems. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may seek to utilize or understand the chemistry of this unique compound.

## Core Physical and Chemical Properties

**Thiocyanogen** is a colorless crystalline solid or liquid at low temperatures.[2] It is a hexatomic molecule with  $C_2$  point group symmetry and a linear NCS-SCN connectivity.[1][2] A summary of its key physical and chemical properties is presented below.

## Physical Properties

There are some discrepancies in the reported physical properties of **thiocyanogen**, likely due to its inherent instability and tendency to polymerize.[1][3] The most commonly cited values are

presented in the table below, with notes to address the variations found in the literature.

Property	Value	Notes and References
Molecular Formula	C <sub>2</sub> N <sub>2</sub> S <sub>2</sub>	[1][3]
Molar Mass	116.16 g/mol	[1]
Appearance	Colorless crystal or liquid[1], Pale yellow to greenish-yellow solid[3]	The color may vary depending on purity and the presence of polymeric impurities.
Melting Point	-2.5 °C (270.6 K)[1]	Another source reports a melting point of around 60°C, which may refer to a polymeric form or a different allotrope.[3]
Boiling Point	≈20 °C (decomposes)[1]	Thiocyanogen is known to decompose, and sometimes explosively, above this temperature.[1] Another source reports a boiling point of 209.6 °C, which is likely an extrapolated value or refers to a different substance.[4]
Density	1.523 g/cm <sup>3</sup> [1]	
Solubility	Sparingly soluble in water[3]. Soluble in diethyl ether, carbon disulfide, benzene, chloroform, carbon tetrachloride, and glacial acetic acid.	
Stability	Unstable as a pure substance, especially at temperatures above 20 °C, where it polymerizes into a red-orange solid.[1][2] Solutions in anhydrous acetic acid (especially with acetic anhydride) are stable for days.	Light, heat, moisture, and oxygen can promote polymerization.

## Chemical Properties

**Thiocyanogen** is a weak electrophile and a moderate oxidizing agent, with a standard electrode potential of +0.77 V for the  $(\text{SCN})_2/2\text{SCN}^-$  couple.<sup>[2]</sup> Its reactivity is characterized by addition reactions to unsaturated bonds and substitution reactions with activated aromatic compounds.

Property	Description	References
Reactivity with Water	Disproportionates in water to form sulfuric acid, hydrocyanic acid, and thiocyanic acid: $3(\text{SCN})_2 + 4\text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_4 + \text{HCN} + 5\text{HSCN}$ .	[1]
Electrophilicity	Acts as a weak electrophile, reacting with highly activated aromatic compounds such as phenols and anilines to introduce a thiocyanate group (-SCN).	[1][2]
Addition to Alkenes	Adds trans to alkenes to yield 1,2-bis(thiocyanato) compounds. The reaction proceeds through a thiiranium ion intermediate, which can be trapped by other nucleophiles.	[1][2]
Reaction with Halogens	Reacts with chlorine in nonpolar solvents to form chlorine thiocyanate (ClSCN). The corresponding bromine thiocyanate is unstable.	[1][2]
Polymerization	Readily polymerizes, especially when neat and above 20 °C, to form an insoluble, red-orange polymer known as parathiocyanogen.	[1]
Reactivity with Nucleophiles	The thiocyanate ion ( $\text{SCN}^-$ ), from which thiocyanogen is derived, is a potent nucleophile that can react via either the sulfur or nitrogen atom.	[5]

## Spectroscopic Data

Type	Data	References
Infrared (IR) Spectroscopy	The IR spectrum of thiocyanogen has been studied, though detailed spectra of the pure compound are scarce due to its instability. The C≡N stretching frequency in organic thiocyanates is typically observed in the range of 2140-2175 cm <sup>-1</sup> .	[6]
<sup>13</sup> C Nuclear Magnetic Resonance (NMR) Spectroscopy	The <sup>13</sup> C NMR chemical shift of the thiocyanate carbon in various compounds has been reported to be in the range of 109-115 ppm. For cyanylated cysteine residues in a protein, the shifts were observed at 109.4 ppm and 112.2 ppm.	[7]

## Thermodynamic Data

Property	Value	References
Enthalpy of Formation (ΔfH°)	+74.3 kcal/mol (+311 kJ/mol) for liquid (SCN) <sub>2</sub> at 25 °C.	[8]

## Experimental Protocols

### Synthesis of Thiocyanogen

The most common and reliable method for preparing a solution of **thiocyanogen** involves the oxidation of a metal thiocyanate with bromine. The following protocol is adapted from established procedures.[2][9]

Materials:

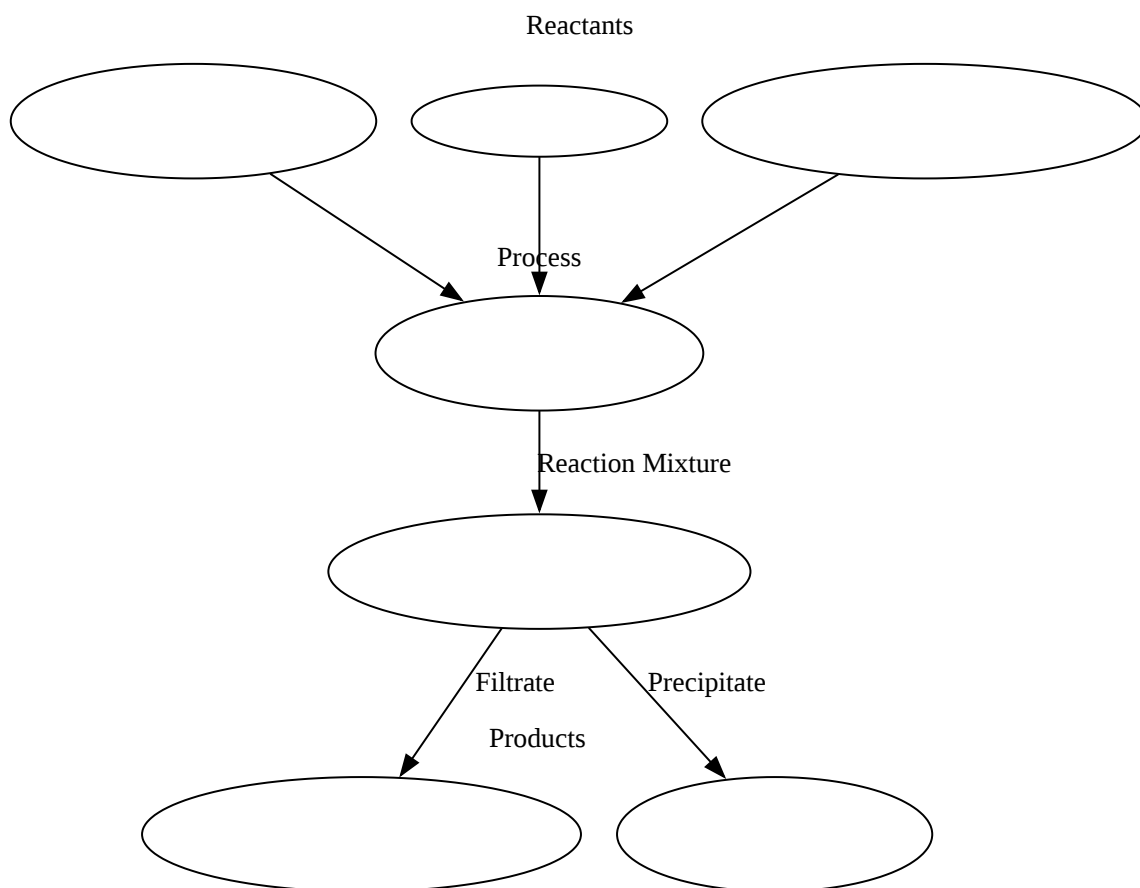
- Lead(II) thiocyanate ( $\text{Pb}(\text{SCN})_2$ ) or Silver thiocyanate ( $\text{AgSCN}$ ), finely powdered and dried
- Anhydrous bromine ( $\text{Br}_2$ )
- Anhydrous solvent (e.g., glacial acetic acid, carbon tetrachloride, or diethyl ether)
- Reaction vessel with a stirrer and dropping funnel, protected from light and moisture
- Filtration apparatus

Procedure:

- Suspend the finely powdered and dried lead(II) thiocyanate or silver thiocyanate in the anhydrous solvent in the reaction vessel.
- Cool the suspension to 0-5 °C using an ice bath.
- Slowly add a solution of anhydrous bromine in the same solvent dropwise to the stirred suspension. The amount of bromine should be slightly less than the stoichiometric amount.
- Continue stirring and maintain the low temperature until the color of the bromine disappears, indicating the completion of the reaction.
- Quickly filter the solution to remove the precipitated lead(II) bromide or silver bromide. The filtration should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the solution is to be used for an extended period.
- The resulting pale yellow solution of **thiocyanogen** should be used immediately or stored in the dark at a low temperature. Solutions in glacial acetic acid containing some acetic anhydride are reported to be the most stable.

Reaction:





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## Thiocyanation of Alkenes

**Thiocyanogen** undergoes an electrophilic addition reaction with alkenes. The following is a general procedure for this type of reaction.

Materials:

- Alkene (e.g., cyclohexene)



- Solution of **thiocyanogen** in a suitable anhydrous solvent (prepared as described above)
- Reaction vessel with a stirrer, protected from light

Procedure:

- Dissolve the alkene in an anhydrous solvent (the same as used for the **thiocyanogen** solution) in the reaction vessel.
- Cool the solution to 0-5 °C.
- Slowly add the pre-prepared solution of **thiocyanogen** to the stirred alkene solution.
- Allow the reaction to proceed at low temperature, monitoring its progress by techniques such as thin-layer chromatography (TLC). The reaction is often slow and may require several hours.
- Upon completion, the solvent can be removed under reduced pressure, and the product, a 1,2-bis(thiocyanato)alkane, can be purified by crystallization or chromatography.

## Thiocyanation of Aromatic Compounds

**Thiocyanogen** can be used for the electrophilic thiocyanation of activated aromatic compounds like phenols.

Materials:

- Activated aromatic compound (e.g., phenol)
- Solution of **thiocyanogen** in a suitable anhydrous solvent
- Reaction vessel with a stirrer

Procedure:

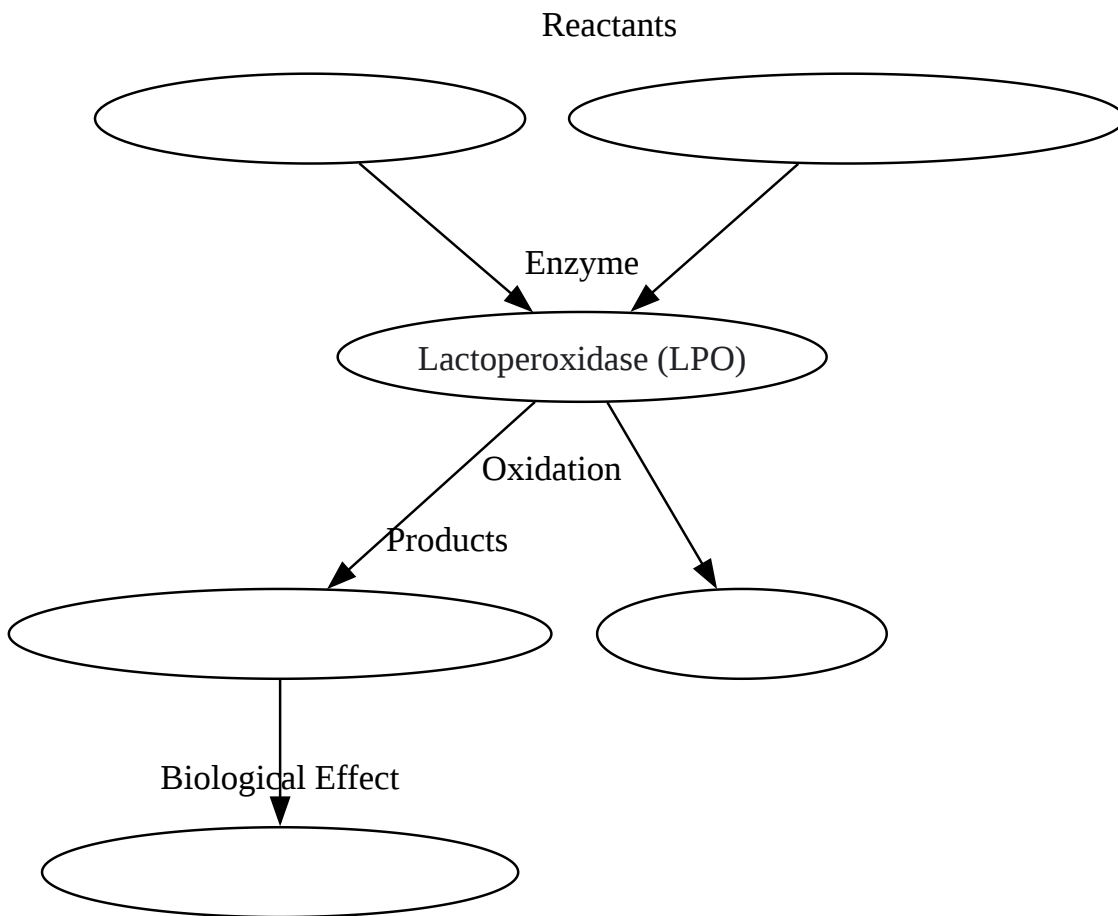
- Dissolve the aromatic compound in an anhydrous solvent.
- Add the solution of **thiocyanogen** to the stirred solution of the aromatic compound at room temperature or slightly below.

- The reaction time can vary depending on the reactivity of the aromatic substrate. Monitor the reaction by TLC.
- After the reaction is complete, the mixture is worked up, which may involve washing with an aqueous solution to remove any unreacted **thiocyanogen** and byproducts.
- The organic layer is then dried and the solvent evaporated to yield the thiocyanated aromatic product, which can be further purified.

## Biological Relevance: The Lactoperoxidase System

While **thiocyanogen** itself is not a primary signaling molecule in biological systems, it is closely related to the activity of the lactoperoxidase system, a crucial component of the innate immune defense in mammals.<sup>[10][11]</sup> This system is present in mucosal secretions such as saliva, milk, and tears.<sup>[10]</sup>

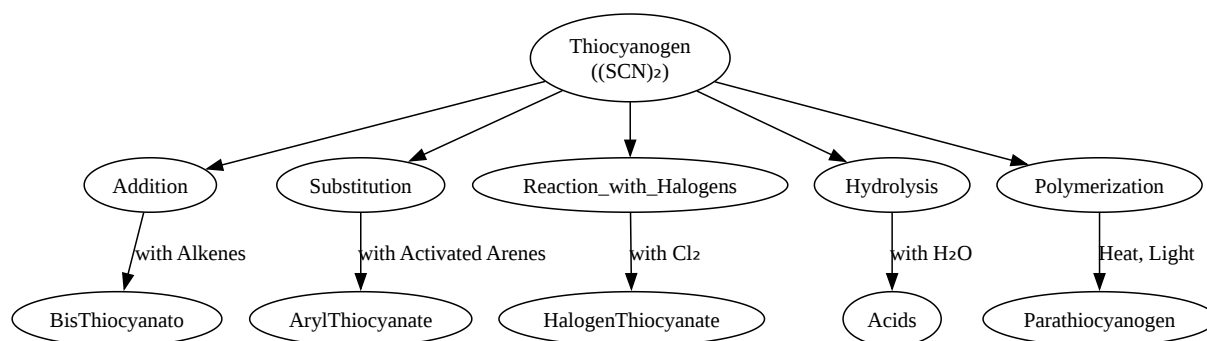
The enzyme lactoperoxidase (LPO) catalyzes the oxidation of thiocyanate ions ( $\text{SCN}^-$ ) by hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) to produce hypothiocyanite ( $\text{OSCN}^-$ ), a potent antimicrobial agent.<sup>[10][11]</sup> **Thiocyanogen** is considered an intermediate or a related product in this oxidative process. The generated hypothiocyanite can inhibit the growth of a wide range of microorganisms by oxidizing sulfhydryl groups in their enzymes and proteins.<sup>[12]</sup>



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## General Reactivity of Thiocyanogen

The reactivity of **thiocyanogen** is diverse, encompassing electrophilic substitution, addition to unsaturated systems, and reactions with various nucleophiles. A logical diagram summarizing its key reactions is presented below.



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## Conclusion

**Thiocyanogen** is a highly reactive pseudohalogen with a rich and complex chemistry. Its instability necessitates careful handling and in situ preparation for most applications. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and use in key organic transformations. The connection to the biologically important lactoperoxidase system highlights the broader relevance of thiocyanate chemistry. It is hoped that this comprehensive resource will be of significant value to researchers and scientists exploring the potential of **thiocyanogen** and its derivatives in their respective fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Thiocyanogen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223195#chemical-and-physical-properties-of-thiocyanogen]

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